2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate
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Overview
Description
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate is a chemical compound with the molecular formula C16H31F3O5S2 and a molecular weight of 424.53. This compound is characterized by the presence of trifluoroethyl and dodecylsulfonyl groups, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate typically involves the reaction of 2,2,2-trifluoroethanol with dodecylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is cooled to -25°C, and the reagents are added slowly to ensure controlled reaction rates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoroethyl derivatives, while oxidation and reduction reactions can produce sulfoxides and sulfides, respectively .
Scientific Research Applications
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate has several applications in scientific research:
Biology: The compound is used in the study of biological systems, where it can act as a probe for investigating enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate involves its interaction with molecular targets through its trifluoroethyl and dodecylsulfonyl groups. These groups can form strong interactions with proteins, enzymes, and other biomolecules, affecting their structure and function. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound shares the trifluoroethyl group but differs in the sulfonate moiety.
2,2,2-Trifluoroethyl methanesulfonate: Similar in structure but with a different sulfonate group.
Uniqueness
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate is unique due to the presence of both trifluoroethyl and dodecylsulfonyl groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-dodecylsulfonylethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31F3O5S2/c1-2-3-4-5-6-7-8-9-10-11-12-25(20,21)13-14-26(22,23)24-15-16(17,18)19/h2-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUBMDQQZLOAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31F3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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